4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluoro-substituted benzamide group and a quinazolinone moiety, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a quinazolinone derivative in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by gradual warming to room temperature and further heating to 70°C. Hydrazine hydrate is then added to complete the reaction, and the product is isolated by adjusting the pH to acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone moiety, potentially altering its biological activity.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Research focuses on its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
- 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid
- 2-fluoro-N-methyl-4-nitrobenzamide
Uniqueness
This compound is unique due to its specific combination of a fluoro-substituted benzamide group and a quinazolinone moiety. This structural arrangement imparts distinct biological activities and potential therapeutic benefits that may not be present in other similar compounds .
Properties
IUPAC Name |
4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-24-20-5-3-2-4-19(20)22(28)26(14)18-12-10-17(11-13-18)25-21(27)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBYFMKQHUJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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